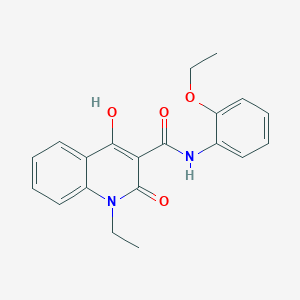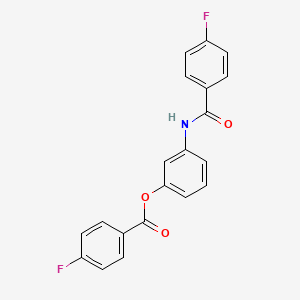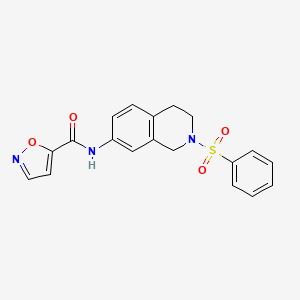
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide”, also known as PSIC, is a synthetic compound that has gained immense attention in the field of drug discovery due to its diverse biological activities. It is an isoxazole-5-carboxamide derivative .
Molecular Structure Analysis
The molecular weight of PSIC is 383.42. Detailed molecular structure analysis such as IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy can be used to characterize these types of compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
This compound has been used in the synthesis of indole-3-isoxazole-5-carboxamide derivatives, which have been evaluated for their anticancer activities . Some of these compounds have shown potent anticancer activities, particularly against hepatocellular carcinoma cell lines .
Antibacterial Activities
N-benzenesulfonyl derivatives of heterocycles, which include this compound, have been synthesized and screened for antibacterial activity . These compounds have shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Reactive Species Generation
These N-benzenesulfonyl derivatives have also been evaluated for their ability to generate reactive species . Reactive species are important in many biological processes, including cell signaling, immune response, and cellular damage.
Antidiabetic Potential
While not directly related to this compound, N-glycosides, which are structurally similar, have shown promising antidiabetic potential . This suggests that N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide could potentially be explored in this area as well.
Drug Design and Synthesis
The structure of this compound is used in the design and synthesis of novel compounds with potential therapeutic applications . The combination of different functional groups in this compound provides a versatile platform for the design of new drugs.
Study of Cell Membrane Architecture
The antibacterial activity of this compound has been linked to disturbances in the membrane architecture of bacterial cells . This makes it a useful tool for studying cell membrane structure and function.
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anticancer activities , suggesting that their targets may be involved in cell proliferation and survival pathways.
Mode of Action
It’s worth noting that similar compounds have been shown to cause arrest in the g0/g1 phase in huh7 cells and caused a significant decrease in cdk4 levels . This suggests that the compound may interact with its targets to disrupt the cell cycle, thereby inhibiting cell proliferation.
Biochemical Pathways
Based on the observed effects on cell cycle progression , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .
Result of Action
Similar compounds have been shown to have potent anticancer activities , suggesting that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19(18-8-10-20-26-18)21-16-7-6-14-9-11-22(13-15(14)12-16)27(24,25)17-4-2-1-3-5-17/h1-8,10,12H,9,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBMBLUVMCMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

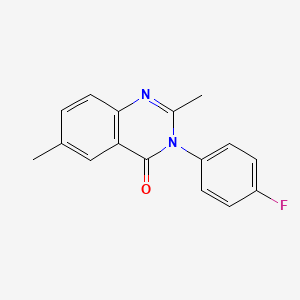
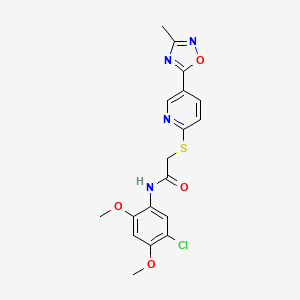

![N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2512272.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2512273.png)
![Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2512276.png)
![1-(4-methoxyphenyl)-5-oxidanylidene-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B2512277.png)
![N-cyclohexyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2512278.png)
![7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2512279.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2512281.png)
![Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2512284.png)
![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)
